N-(cyanomethyl)-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide
Description
N-(cyanomethyl)-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide is a fluorinated enamide derivative characterized by a propenamide backbone. Key structural features include:
- Substituents on the phenyl ring: A difluoromethoxy (-OCF₂H) group at position 2 and a methoxy (-OCH₃) group at position 2.
- N-substituents: A cyanomethyl (-CH₂CN) and a 2,2,2-trifluoroethyl (-CH₂CF₃) group.
This compound’s design integrates fluorinated and electron-withdrawing groups, which may enhance metabolic stability, lipophilicity, and target binding affinity .
Properties
IUPAC Name |
N-(cyanomethyl)-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F5N2O3/c1-24-11-4-2-3-10(13(11)25-14(16)17)5-6-12(23)22(8-7-21)9-15(18,19)20/h2-6,14H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGNPULCOWUVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(F)F)C=CC(=O)N(CC#N)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F5N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyanomethyl)-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide (CAS No. 1384815-42-2) is a synthetic compound characterized by its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological properties, mechanisms of action, and therapeutic potential.
Research indicates that compounds with similar structures often exhibit significant interactions with biological targets such as enzymes and receptors. The specific mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve modulation of inflammatory pathways and enzyme inhibition.
Antiinflammatory Activity
A notable area of investigation is the compound's potential as an anti-inflammatory agent. Studies have shown that related compounds can inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammation and immune responses. For instance, certain N-cyano derivatives have demonstrated potent inhibitory effects on interleukin-1β (IL-1β) secretion in vitro and in vivo models, suggesting a similar potential for this compound .
In Vitro Studies
In vitro assays have revealed that compounds structurally related to this compound exhibit varying degrees of biological activity against several targets:
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Compound 15 | NLRP3 Inflammasome | 7 | Highly selective inhibitor |
| Compound 29 | IL-1β Secretion | 50 | Significant reduction in secretion levels |
| Compound 34 | IL-1β Secretion | 57 | Improved pharmacokinetic profile |
In Vivo Studies
In vivo studies using murine models have demonstrated that similar compounds significantly reduce IL-1β levels following administration. For example, after a single oral dose of a related compound at 10 mg/kg, reductions in IL-1β levels were observed to be between 44% and 57% compared to control groups .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds within the same chemical class:
- Case Study on Inflammation : A study evaluated the effects of a related compound on LPS/ATP-induced inflammation in mice. The results showed a marked decrease in inflammatory markers, supporting its role as a potential anti-inflammatory agent.
- Case Study on Pharmacokinetics : Another investigation focused on the pharmacokinetic properties of similar compounds, revealing high oral bioavailability and favorable half-lives that enhance their therapeutic applicability .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally similar to N-(cyanomethyl)-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds with similar scaffolds have shown efficacy against various cancer cell lines, demonstrating IC values in the low micromolar range. These studies suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also noteworthy. Preliminary studies have indicated that derivatives of this compound can exhibit activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values suggesting moderate to potent effects .
Anti-inflammatory Effects
In silico studies have proposed that this compound may act as a 5-lipoxygenase inhibitor, which is significant for developing anti-inflammatory drugs . This suggests a dual application in both cancer and inflammatory diseases.
Case Study 1: Anticancer Evaluation
A study conducted by the National Cancer Institute (NCI) evaluated structurally related compounds for their anticancer activity across a panel of 60 cancer cell lines. The results indicated that specific modifications to the phenyl ring enhanced cytotoxicity against breast and lung cancer cells, with some compounds achieving over 70% inhibition at tested concentrations .
Case Study 2: Antitubercular Activity
Another research project focused on synthesizing derivatives of this compound as potential antitubercular agents. The study found that certain derivatives exhibited MIC values as low as 4 µg/mL against M. tuberculosis, highlighting the compound's promise in combating resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Phenyl Substituents
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (CAS: 866156-40-3)
- Structural similarities : Prop-2-enamide backbone; trifluoromethyl (-CF₃) and methoxy (-OCH₃) substituents.
- Key differences : Hydroxy (-OH) instead of difluoromethoxy (-OCF₂H) at position 2; trifluoromethylphenyl substitution on the amide nitrogen.
- Properties : Molecular weight = 362.3 g/mol; higher lipophilicity (logP ~3.1) due to the trifluoromethyl group .
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide (CAS: 477870-59-0)
- Structural similarities : Enamide core; halogenated (Cl, F) and alkoxy substituents.
- Key differences: Chloro-fluorophenylmethoxy group instead of difluoromethoxy; dimethylaminopropyl chain on nitrogen.
- Properties : Molecular weight = 390.88 g/mol; basic side chain increases solubility in polar solvents .
Analogues with Anti-Inflammatory Activity
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 4 from Lycium yunnanense)
- Structural similarities : Methoxyphenyl and acrylamide backbone.
- Key differences: Hydroxy groups instead of fluorinated substituents; lack of cyanomethyl/trifluoroethyl groups.
- Bioactivity: Demonstrated anti-inflammatory activity (IC₅₀ <17.21 μM), attributed to phenolic and methoxy groups enhancing antioxidant effects .
Compounds with Trifluoroethyl/Trifluoroethoxy Groups
N-[2-(Aminomethyl)phenyl]-3-(2,2,2-trifluoroethoxy)propanamide
Data Table: Comparative Analysis
Key Research Findings
Fluorinated Substituents: The trifluoroethyl (-CH₂CF₃) and difluoromethoxy (-OCF₂H) groups in the target compound enhance lipophilicity and oxidative stability compared to non-fluorinated analogues .
Anti-Inflammatory Activity : Methoxy and hydroxy groups on the phenyl ring (as in Lycium yunnanense compounds) correlate with potent anti-inflammatory effects, suggesting the target compound’s methoxy/difluoromethoxy groups may confer similar bioactivity .
Solubility vs. Lipophilicity: While trifluoromethyl groups increase logP, dimethylaminopropyl chains (e.g., CAS: 477870-59-0) improve aqueous solubility, highlighting a trade-off in drug design .
Q & A
Q. What are the key synthetic steps for preparing N-(cyanomethyl)-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide?
The synthesis typically involves:
- Substitution reactions : Reacting halogenated nitrobenzene derivatives with methoxy/difluoromethoxy-containing precursors under alkaline conditions to introduce aromatic substituents .
- Reduction : Using iron powder or catalytic hydrogenation under acidic conditions to convert nitro groups to amines .
- Condensation : Coupling intermediates (e.g., cyanoacetamide derivatives) with trifluoroethyl groups via amide bond formation, often employing condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI .
- Purification : Chromatography (e.g., silica gel) or recrystallization in solvents like ethanol/dichloromethane mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., methoxy at δ 3.8–4.0 ppm, trifluoroethyl at δ 3.5–4.2 ppm) .
- HPLC/MS : To verify molecular weight (e.g., [M+H]+ ion at m/z ~435) and purity .
- X-ray Crystallography : For resolving crystal structure and confirming double-bond geometry (E/Z configuration) in the propenamide backbone .
Q. What functional groups influence its reactivity and stability?
- Cyano Group (-CN) : Enhances electrophilicity, enabling nucleophilic additions or cyclization reactions .
- Trifluoroethyl and Difluoromethoxy Groups : Improve metabolic stability and lipophilicity, critical for pharmacokinetic studies .
- Enamide Motif : Susceptible to hydrolysis under strong acidic/basic conditions, requiring pH-controlled storage .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions in condensation steps .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acylation reactions, reducing reaction time from 24h to 6h .
- Temperature Control : Maintaining ≤0°C during nitro group reduction prevents over-reduction or decomposition .
Q. What computational approaches predict this compound’s bioactivity?
- Molecular Docking : Utilizes SMILES/InChi keys (e.g.,
C=CC(=O)N(C#N)C(C(F)(F)F)C) to model interactions with targets like kinases or GPCRs . - QSAR Modeling : Correlates substituent electronegativity (e.g., trifluoroethyl’s -I effect) with observed IC values in enzyme assays .
- DFT Calculations : Predicts regioselectivity in electrophilic aromatic substitution reactions involving the difluoromethoxy-phenyl group .
Q. How do structural modifications impact biological activity?
- Methoxy vs. Difluoromethoxy : Replacing methoxy with difluoromethoxy increases metabolic resistance (t from 2h to 8h in liver microsomes) due to reduced CYP450-mediated oxidation .
- Cyanomethyl Substitution : Replacing cyanomethyl with acetyl reduces cytotoxicity (e.g., HeLa cell IC shifts from 12 μM to >50 μM), likely due to altered membrane permeability .
Q. What strategies resolve contradictions in bioassay data across studies?
- Batch Reproducibility : Ensure synthetic consistency via F NMR to confirm trifluoroethyl group integrity (δ -70 to -75 ppm) .
- Assay Controls : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity measurements .
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR for binding affinity vs. cell viability for functional activity) .
Methodological Considerations
Designing a stability study for this compound under physiological conditions:
- Hydrolysis : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC retention time shifts .
- Light Sensitivity : Expose to UV (254 nm) for 48h; quantify photodegradation products using LC-MS .
- Oxidative Stability : Treat with HO (3%) and analyze by TLC for peroxide-induced adducts .
Evaluating enantiomeric purity in asymmetric synthesis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
